7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC-204996 involves several steps, starting with the preparation of the benzoisoindole core. The reaction typically involves the condensation of appropriate aromatic aldehydes with amines, followed by cyclization under acidic conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
NSC-204996 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Scientific Research Applications
NSC-204996 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: NSC-204996 is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of NSC-204996 involves its interaction with specific molecular targets, such as quinone reductase 2. This enzyme plays a role in the detoxification pathways and biosynthetic processes. NSC-204996 inhibits the activity of quinone reductase 2, leading to the accumulation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
NSC-204996 can be compared with similar compounds such as:
7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole: This compound shares a similar core structure but may have different substituents.
Quinone reductase inhibitors: Other inhibitors of quinone reductase 2, such as dicoumarol, can be compared based on their potency and specificity.
NSC-204996 stands out due to its unique combination of methoxy groups and its specific inhibitory action on quinone reductase 2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole |
InChI |
InChI=1S/C23H25NO5/c1-25-19-7-13-6-15(14-8-21(27-3)23(29-5)22(9-14)28-4)17-11-24-12-18(17)16(13)10-20(19)26-2/h6-10,24H,11-12H2,1-5H3 |
InChI Key |
AECCJUJXNOJGBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3CNCC3=C2C=C1OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.